

Fosgonimeton In Vitro Research: Technical Support Center

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Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fosgonimeton in in vitro experiments. The information is designed to help address potential issues and clarify experimental observations related to its mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of fosgonimeton?

Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM).^{[1][2][3]} This active metabolite is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor tyrosine kinase signaling system.^{[1][3][4]} In vitro, fosgo-AM enhances the interaction between HGF and its receptor, MET, leading to the activation and phosphorylation of MET.^{[1][3]} This activation stimulates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which are crucial for neurotrophic and neuroprotective effects.^{[1][5]}

Q2: Are there any publicly documented off-target effects of fosgonimeton from in vitro screening?

Based on the available literature, fosgonimeton is described as a "highly specific" positive modulator of the HGF/MET system.^[2] However, comprehensive in vitro off-target screening panels (e.g., kinase or receptor binding assays) are not detailed in the provided search results. Clinical trial data have shown it to be generally well-tolerated, with the most common treatment-

related adverse events being mild injection site reactions, which are not indicative of systemic off-target effects.[2][6][7]

Q3: How can I experimentally confirm that the observed effects in my cell model are mediated by the HGF/MET pathway?

To verify that fosgonimeton's effects are on-target, you can incorporate the following controls into your experimental design:

- Use a MET inhibitor: Pre-treatment of your cell cultures with a specific MET kinase inhibitor (e.g., capmatinib, crizotinib) should abolish the effects observed with fosgonimeton.
- Knockdown MET expression: Use siRNA or shRNA to reduce MET receptor expression. The biological effects of fosgonimeton should be significantly attenuated in MET-knockdown cells compared to control cells.
- Assess downstream signaling: Measure the phosphorylation of key downstream effectors like Akt, ERK, and GSK3 β .[5][8] The effects of fosgonimeton should correlate with increased phosphorylation of pro-survival kinases Akt and ERK and reduced activity of GSK3 β .[5][8]

Q4: We are not observing the expected neuroprotective effects against amyloid-beta (A β) toxicity. What are some potential reasons?

Several factors could contribute to this:

- Suboptimal HGF Concentration: Fosgonimeton is a positive modulator, meaning it enhances the activity of existing HGF.[3] Ensure that your cell culture medium contains a low, sub-saturating concentration of HGF, as its presence is required for fosgonimeton to act.
- Cell Model Viability: Confirm that your primary neuron cultures are healthy and that the A β oligomers are properly prepared and toxic at the concentration used. The protective effects of fosgonimeton's active metabolite have been demonstrated in primary rat cortical neurons challenged with A β_{1-42} .[5]
- MET Receptor Expression: Verify that your specific cell type (e.g., primary neurons, iPSC-derived neurons) expresses sufficient levels of the MET receptor.

- Timing of Treatment: In published experiments, neurons were pre-treated with the active metabolite (fosgo-AM) before exposure to the neurotoxic insult.^[9] Ensure your experimental timeline allows for the compound to engage its target prior to the toxic challenge.

Troubleshooting Guides

Issue 1: Inconsistent or No Detectable Increase in MET Phosphorylation

Potential Cause	Recommended Solution
Insufficient HGF	Fosgonimeton's active metabolite enhances HGF-MET binding. Ensure a minimal, threshold level of HGF is present in the assay buffer or cell media. Titrate HGF concentrations to find the optimal level for modulation. ^[3]
Incorrect Compound Used	Ensure you are using the active metabolite, fosgo-AM (ATH-1001), for in vitro experiments, as the prodrug fosgonimeton (ATH-1017) may not be efficiently converted in all cell culture systems. ^{[1][3]}
Cell Lysis/Sample Handling	Use lysis buffers containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times to prevent dephosphorylation of MET.
Low MET Expression	Confirm MET receptor expression in your cell line or primary culture using Western blot or flow cytometry.

Issue 2: High Variability in Neurite Outgrowth or Cell Viability Assays

Potential Cause	Recommended Solution
Inconsistent Cell Plating	Ensure a homogenous single-cell suspension before plating. Allow plates to rest at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Assay Endpoint Timing	The timing of the assay endpoint is critical. For neuroprotection assays against insults like A β , glutamate, or H $_2$ O $_2$, optimize the incubation time to achieve a clear window between the protected and unprotected conditions.[5][9]
Subjective Quantification	Use automated imaging and analysis software (e.g., ImageJ with appropriate plugins) to quantify neurite length and branch points, or cell viability. This minimizes user bias.
Compound Stability	Prepare fresh dilutions of fosgo-AM for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies to provide context for expected in vitro and in vivo effects.

Table 1: Summary of In Vitro Neuroprotective Effects of Fosgo-AM (Active Metabolite)

Experimental Model	Insult	Key Finding	Reference
Primary Rat Cortical Neurons	Amyloid-Beta (A β ₁₋₄₂)	Significantly improved neuronal survival and protected neurite networks.	[5]
Primary Rat Cortical Neurons	Amyloid-Beta (A β ₁₋₄₂)	Reduced tau hyperphosphorylation and decreased mitochondrial oxidative stress.	[5][8]
Primary Rat Cortical Neurons	Glutamate	Protected against excitotoxicity; this effect was abolished by AKT or MEK/ERK inhibitors.	[5]

| Primary Neurons | H₂O₂, LPS, MPP+ | Demonstrated neuroprotective effects against oxidative stress, neuroinflammation, and mitochondrial dysfunction. | [9] |

Table 2: Summary of Fosgonimeton Phase 1 Clinical Trial Safety Data

Population	Dose Range	Duration	Key Safety Findings
Healthy Young Volunteers	2-90 mg (single dose)	1 Day	Safe and well-tolerated across all doses.[2][10]
Healthy Elderly Volunteers	20-80 mg (daily)	9 Days	Safe and well-tolerated; one discontinuation due to a moderate allergic skin reaction (probably related).[2][7]
Alzheimer's Disease Patients	40 mg (daily)	9 Days	Safe and well-tolerated; no discontinuations.[2][10]

| Most Common Treatment-Related Adverse Events: | Injection site pain and pruritus (mild and resolved).[2][7] |

Experimental Protocols

Protocol 1: Assessing MET Phosphorylation via ELISA

This protocol outlines a method to quantify the modulation of HGF-induced MET phosphorylation by fosgo-AM.

- Cell Plating: Plate cells (e.g., primary hippocampal neurons) in a 96-well plate and culture until they are ready for treatment.
- Serum Starvation: Replace culture medium with serum-free medium for 4-6 hours prior to treatment to reduce basal receptor tyrosine kinase activity.
- Compound Preparation: Prepare dilutions of fosgo-AM (active metabolite) in serum-free medium.

- Treatment:
 - Add fosgo-AM to the wells and incubate for 30 minutes at 37°C.
 - Add a sub-saturating concentration of recombinant HGF (e.g., 2.5 ng/mL) to the wells.
 - Include controls: vehicle only, HGF only, and fosgo-AM only.
 - Incubate for an additional 15 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
- ELISA: Use a commercially available phospho-MET (pMET) ELISA kit (e.g., targeting Tyr1234/1235). Follow the manufacturer's instructions to quantify the level of pMET in each lysate.
- Data Analysis: Normalize pMET levels to total protein concentration for each sample. Compare the pMET signal in the "HGF + fosgo-AM" group to the "HGF only" group to determine the modulatory effect.

Protocol 2: Evaluating Neuroprotection Against A β -Induced Toxicity

This protocol details an experiment to assess the protective effects of fosgo-AM against amyloid-beta toxicity in primary neurons.

- Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates. Culture for 7-10 days to allow for mature neurite networks to form.
- Compound Treatment: Pre-treat neurons with various concentrations of fosgo-AM (e.g., 1 nM - 1 μ M) or vehicle control for 24 hours.
- A β Challenge: Add prepared A β_{1-42} oligomers to the culture medium at a final concentration known to induce significant cell death (e.g., 5-10 μ M) and incubate for an additional 24-48 hours.

- Assessment of Neuronal Viability:
 - Use a viability assay such as MTT, PrestoBlue, or a live/dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
 - Quantify the results using a plate reader or fluorescence microscope.
- Assessment of Neurite Integrity (Optional):
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize with 0.1% Triton X-100.
 - Stain for neuronal markers such as β -III Tubulin or MAP2.
 - Acquire images and quantify neurite length and complexity using an automated analysis program.
- Data Analysis: Express cell viability or neurite length as a percentage of the vehicle-treated, non- $\text{A}\beta$ -challenged control. Determine the EC_{50} of fosgo-AM for neuroprotection.

Visualizations

HGF/MET Signaling Pathway

Caption: Fosgonimeton enhances HGF/MET signaling to promote survival pathways.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of fosgonimeton.

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